![molecular formula C9H11BrN2O5 B12318617 1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B12318617.png)
1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and other cellular processes. This compound is incorporated into DNA during the S phase of the cell cycle, replacing thymidine and allowing researchers to track and analyze DNA replication and cell division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’-Bromo-2’-deoxyuridine can be synthesized through several methods. One common approach involves the bromination of 2’-deoxyuridine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to achieve the desired substitution at the 2’ position of the deoxyuridine molecule .
Industrial Production Methods
Industrial production of 2’-Bromo-2’-deoxyuridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the bromination of 2’-deoxyuridine, followed by purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the molecule, altering its chemical properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues, while oxidation and reduction reactions can produce modified nucleosides with different functional groups .
Applications De Recherche Scientifique
2’-Bromo-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used to study DNA synthesis and repair mechanisms.
Biology: It serves as a marker for cell proliferation and is used in cell cycle studies.
Medicine: It is employed in cancer research to track tumor cell proliferation and to study the effects of anti-cancer drugs.
Industry: It is used in the development of diagnostic tools and assays for detecting cell proliferation
Mécanisme D'action
2’-Bromo-2’-deoxyuridine exerts its effects by incorporating into DNA in place of thymidine during the S phase of the cell cycle. This incorporation allows researchers to track DNA synthesis and cell division. The bromine atom in the molecule can also be used in X-ray diffraction experiments to study DNA and RNA structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The natural nucleoside that 2’-Bromo-2’-deoxyuridine replaces in DNA.
5-Ethynyl-2’-deoxyuridine: Another thymidine analogue used for similar purposes in cell proliferation studies.
Idoxuridine: An antiviral agent that also incorporates into DNA, used to treat viral infections
Uniqueness
2’-Bromo-2’-deoxyuridine is unique due to its bromine substitution, which allows for specific detection methods such as immunohistochemistry and immunofluorescence. This makes it a valuable tool in various research applications, particularly in studying DNA synthesis and cell proliferation .
Propriétés
IUPAC Name |
1-[3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUDNSHXOOLCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


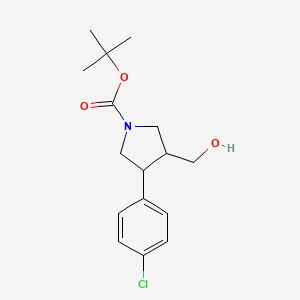
![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)

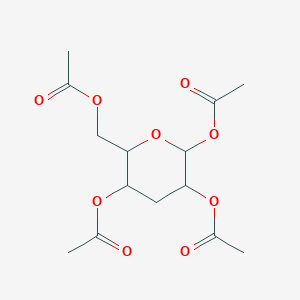
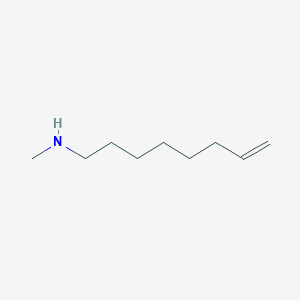
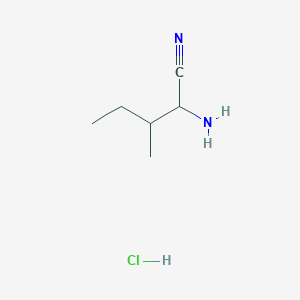
![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
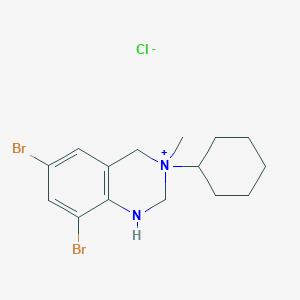
![2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride](/img/structure/B12318598.png)

